molecular formula C11H13ClO5 B8370297 5-Chloro-2-(2-methoxyethoxymethoxy)benzoic acid

5-Chloro-2-(2-methoxyethoxymethoxy)benzoic acid

Cat. No.: B8370297
M. Wt: 260.67 g/mol
InChI Key: HHRXDBPSOHCFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(2-methoxyethoxymethoxy)benzoic acid is a useful research compound. Its molecular formula is C11H13ClO5 and its molecular weight is 260.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13ClO5

Molecular Weight

260.67 g/mol

IUPAC Name

5-chloro-2-(2-methoxyethoxymethoxy)benzoic acid

InChI

InChI=1S/C11H13ClO5/c1-15-4-5-16-7-17-10-3-2-8(12)6-9(10)11(13)14/h2-3,6H,4-5,7H2,1H3,(H,13,14)

InChI Key

HHRXDBPSOHCFAU-UHFFFAOYSA-N

Canonical SMILES

COCCOCOC1=C(C=C(C=C1)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydroxide (7.20 g, 180 mmol) was added to a solution of 5-chlorosalicylic acid (10.36 g, 60 mmol) in tetrahydrofuran (60 ml). (2-Methoxyethoxy)methyl chloride (15.1 ml, 132 mmol) was added to the mixture, and the mixture was stirred for 18 hours. 2N Aqueous sodium hydroxide (80 ml) was added to the reaction mixture, and the mixture was refluxed for 2 hours. The water layer was adjusted to pH=3 by addition of 2N hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The residue obtained by evaporation of the solvent under reduced pressure was purified by column chromatography on silica gel (n-hexane ethyl acetate=1:1) to give the title compound (12.8 g, 82%) as a colorless liquid.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
10.36 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
15.1 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
82%

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